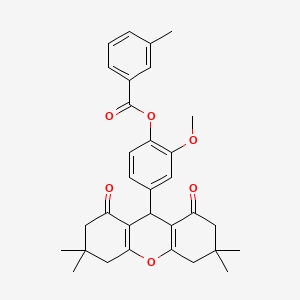![molecular formula C23H16FNO3 B15031378 (4Z)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B15031378.png)
(4Z)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a dihydro-1,2-oxazol-5-one ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-fluorobenzyl alcohol: This can be achieved through the reduction of 2-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2-fluorobenzyl methoxyphenyl ether: The 2-fluorobenzyl alcohol is then reacted with 4-methoxyphenol in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).
Synthesis of the oxazolone ring: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the dihydro-1,2-oxazol-5-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar oxazolone derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical processes.
作用機序
The mechanism of action of (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- (4Z)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4Z)-4-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4Z)-4-({4-[(2-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its chloro, bromo, and iodo analogs, potentially leading to unique reactivity and biological activity.
特性
分子式 |
C23H16FNO3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
(4Z)-4-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c24-21-9-5-4-8-18(21)15-27-19-12-10-16(11-13-19)14-20-22(25-28-23(20)26)17-6-2-1-3-7-17/h1-14H,15H2/b20-14- |
InChIキー |
KHAPVRDAJCRLHO-ZHZULCJRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)OCC4=CC=CC=C4F |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)OCC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B15031301.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate](/img/structure/B15031303.png)
![ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15031312.png)
![Benzyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B15031313.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031327.png)
![N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031332.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031338.png)
![Methyl (4-{4-[(3-methylphenyl)amino]phthalazin-1-yl}phenoxy)acetate](/img/structure/B15031342.png)
![3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol](/img/structure/B15031354.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15031362.png)

![1-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15031382.png)
![11-(4-bromophenyl)-8-(4-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B15031387.png)
![5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B15031394.png)
